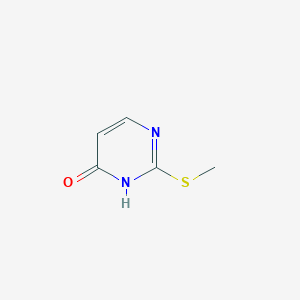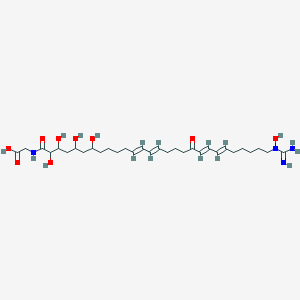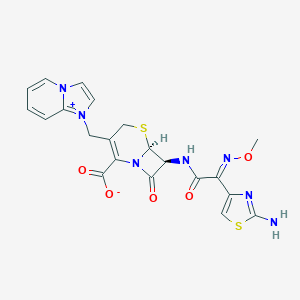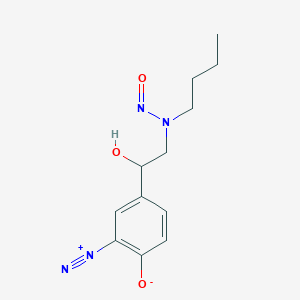
3-Diazo-N-nitrosobamethan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Diazo-N-nitrosobamethan (DBM) is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. DBM is a diazo compound that is commonly used as a reagent in organic chemistry, but recent studies have shown that it has potential applications in biological and medical research.
Applications De Recherche Scientifique
3-Diazo-N-nitrosobamethan has been used in various scientific research applications. It has been used as a reagent in organic chemistry for the synthesis of other compounds. 3-Diazo-N-nitrosobamethan has also been used in the study of the mechanism of action of certain enzymes and proteins. In addition, 3-Diazo-N-nitrosobamethan has been shown to have potential therapeutic applications in the treatment of cancer and other diseases.
Mécanisme D'action
The mechanism of action of 3-Diazo-N-nitrosobamethan is not fully understood. However, studies have shown that it can act as a nitric oxide donor and can induce apoptosis in cancer cells. 3-Diazo-N-nitrosobamethan has also been shown to inhibit the activity of certain enzymes and proteins.
Effets Biochimiques Et Physiologiques
3-Diazo-N-nitrosobamethan has been shown to have both biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit the activity of certain enzymes and proteins. 3-Diazo-N-nitrosobamethan has also been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-Diazo-N-nitrosobamethan in lab experiments is its high reactivity. It can be used as a reagent in organic chemistry reactions and can also be used to study the mechanism of action of certain enzymes and proteins. However, one of the limitations of using 3-Diazo-N-nitrosobamethan is its instability. It should be handled with care and stored in a cool, dry place.
Orientations Futures
There are several future directions for research on 3-Diazo-N-nitrosobamethan. One area of research could be the development of new methods for synthesizing 3-Diazo-N-nitrosobamethan that are more efficient and cost-effective. Another area of research could be the study of the therapeutic potential of 3-Diazo-N-nitrosobamethan in the treatment of cancer and other diseases. In addition, further studies could be conducted to better understand the mechanism of action of 3-Diazo-N-nitrosobamethan and its effects on enzymes and proteins.
Conclusion
In conclusion, 3-Diazo-N-nitrosobamethan is a chemical compound that has potential applications in various scientific research areas. Its high reactivity and unique properties make it a valuable reagent in organic chemistry reactions and a potential therapeutic agent in the treatment of cancer and other diseases. Further research is needed to fully understand the mechanism of action of 3-Diazo-N-nitrosobamethan and its potential applications in biological and medical research.
Méthodes De Synthèse
3-Diazo-N-nitrosobamethan can be synthesized through the reaction of N-nitrosobamethan with diazomethane. The reaction is carried out in the presence of a catalyst such as copper (II) acetate. The resulting product is a yellow crystalline powder that is highly reactive and unstable. Therefore, it should be handled with care and stored in a cool, dry place.
Propriétés
Numéro CAS |
116539-70-9 |
|---|---|
Nom du produit |
3-Diazo-N-nitrosobamethan |
Formule moléculaire |
C12H16N4O3 |
Poids moléculaire |
264.28 g/mol |
Nom IUPAC |
4-[2-[butyl(nitroso)amino]-1-hydroxyethyl]-2-diazoniophenolate |
InChI |
InChI=1S/C12H16N4O3/c1-2-3-6-16(15-19)8-12(18)9-4-5-11(17)10(7-9)14-13/h4-5,7,12,18H,2-3,6,8H2,1H3 |
Clé InChI |
XCTWLIUNPSHBSS-UHFFFAOYSA-N |
SMILES |
CCCCN(CC(C1=CC(=C(C=C1)[O-])[N+]#N)O)N=O |
SMILES canonique |
CCCCN(CC(C1=CC(=C(C=C1)[O-])[N+]#N)O)N=O |
Synonymes |
1-(3-diazo-4-oxo-1,5-cyclohexadienyl)-1-hydroxy-2-(N-nitrosobutylamino)ethane 3-diazo-N-nitrosobamethan 3-diazo-N-nitrosobamethan, (S)-isome |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



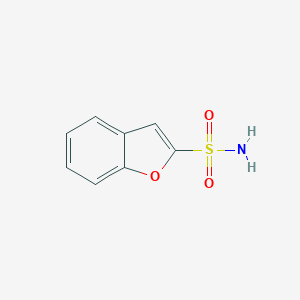
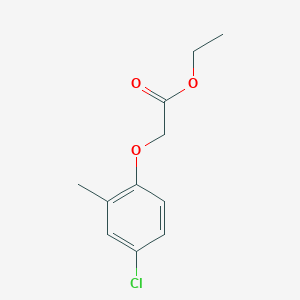
![5-Methyl-1,4-diazabicyclo[3.2.1]octane](/img/structure/B55667.png)
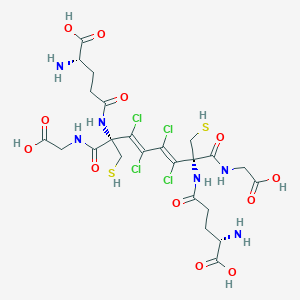
![Imidazo[1,2-a]pyridin-2-ol](/img/structure/B55671.png)
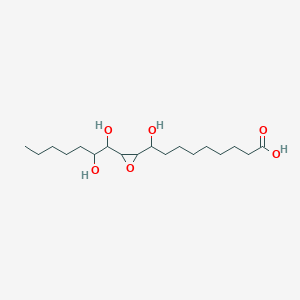
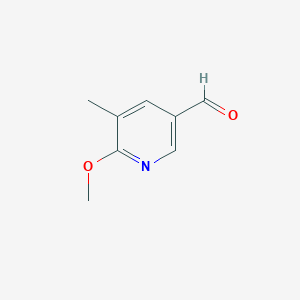
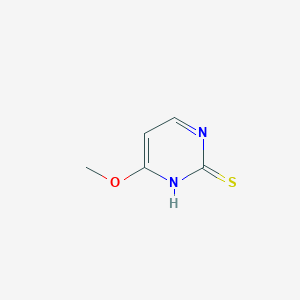
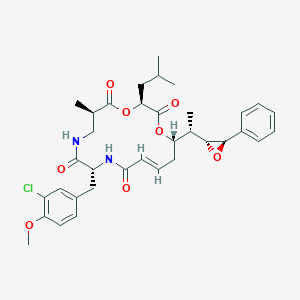
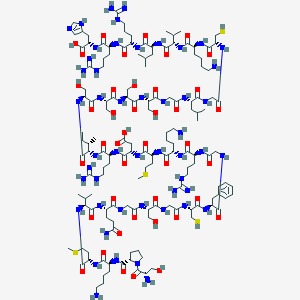
![5-[Benzyl(methyl)amino]-2-methylpent-3-yn-2-ol](/img/structure/B55683.png)
